molecular formula C17H33O5P B14112217 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate CAS No. 727415-30-7

11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate

Cat. No.: B14112217
CAS No.: 727415-30-7
M. Wt: 348.4 g/mol
InChI Key: IHPOGOKZOZOLNL-UHFFFAOYSA-N
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Description

Structure and Synthesis 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate is a methacrylate ester featuring a phosphoryl group (dimethoxyphosphoryl) attached to an 11-carbon undecyl chain. The compound combines the polymerizable methacrylate group (2-methylprop-2-enoate) with a polar phosphoryl moiety, which may enhance adhesion, solubility in polar solvents, or flame-retardant properties.

Potential Applications The phosphoryl group likely expands its utility in specialty polymers, adhesives, or coatings where increased polarity or chemical reactivity is advantageous. For example, methyl methacrylate derivatives are widely used in adhesives (e.g., PLEXUS® MA420W, as noted in ), suggesting that the phosphorylated variant could serve niche roles requiring enhanced interfacial interactions .

Properties

CAS No.

727415-30-7

Molecular Formula

C17H33O5P

Molecular Weight

348.4 g/mol

IUPAC Name

11-dimethoxyphosphorylundecyl 2-methylprop-2-enoate

InChI

InChI=1S/C17H33O5P/c1-16(2)17(18)22-14-12-10-8-6-5-7-9-11-13-15-23(19,20-3)21-4/h1,5-15H2,2-4H3

InChI Key

IHPOGOKZOZOLNL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • The phosphorylated undecyl alcohol : 11-(dimethoxyphosphoryl)-1-undecanol.
  • The methacrylic acid derivative : 2-methylprop-2-enoic acid (methacrylic acid).

Retrosynthetically, the ester linkage suggests a final esterification step between the phosphorylated alcohol and methacrylic acid. The undecyl chain’s phosphorylation likely originates from nucleophilic substitution or Arbuzov-type reactions using 11-bromo-1-undecanol as a key intermediate.

Synthesis of 11-(Dimethoxyphosphoryl)-1-undecanol

Starting Material: 11-Bromo-1-undecanol

11-Bromo-1-undecanol (CAS 1611-56-9) serves as the foundational building block, providing the 11-carbon backbone with terminal bromide and hydroxyl functionalities. Its synthesis typically involves bromination of 1-undecanol using hydrobromic acid or PBr₃, though commercial availability simplifies procurement for downstream reactions.

Key Properties:
  • Molecular formula : C₁₁H₂₃BrO
  • Molecular weight : 251.20 g/mol
  • Appearance : Off-white crystalline solid.

Phosphorylation Strategies

Two principal methods dominate the introduction of the dimethoxyphosphoryl group:

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction enables direct substitution of the bromide with a phosphonate group via reaction with trimethyl phosphite:
$$
\text{11-Bromo-1-undecanol} + \text{P(OCH}3\text{)}3 \xrightarrow{\Delta} \text{11-(dimethoxyphosphoryl)-1-undecanol} + \text{CH}_3\text{Br}
$$
Conditions :

  • Solvent: Anhydrous toluene or xylene
  • Temperature: 110–130°C under reflux
  • Duration: 12–24 hours.

Challenges :

  • The hydroxyl group may necessitate protection (e.g., silylation with TBDMS-Cl) to prevent side reactions.
  • Incomplete conversion due to steric hindrance from the long alkyl chain.
Nucleophilic Displacement with Dialkyl Phosphite Salts

An alternative approach employs sodium dimethyl phosphite, generated in situ from dimethyl phosphite and NaH:
$$
\text{11-Bromo-1-undecanol} + \text{Na[P(O)(OCH}3\text{)}2] \xrightarrow{\text{DMF, 80°C}} \text{11-(dimethoxyphosphoryl)-1-undecanol} + \text{NaBr}
$$
Advantages :

  • Higher selectivity for bromide displacement.
  • Compatibility with polar aprotic solvents like DMF.

Esterification with Methacrylic Acid

The final step involves coupling 11-(dimethoxyphosphoryl)-1-undecanol with methacrylic acid to form the target ester. Two prevalent methods include:

Steglich Esterification

Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents:
$$
\text{11-(dimethoxyphosphoryl)-1-undecanol} + \text{CH}2=\text{C(CH}3\text{)COOH} \xrightarrow{\text{DCC/DMAP, CH}2\text{Cl}2} \text{Target Compound} + \text{DCU}
$$
Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Yield: 70–85%.

Acid Chloride Method

Activation of methacrylic acid as its chloride followed by reaction with the alcohol:
$$
\text{CH}2=\text{C(CH}3\text{)COCl} + \text{11-(dimethoxyphosphoryl)-1-undecanol} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} + \text{HCl}
$$
Advantages :

  • Rapid reaction kinetics.
  • Simplified purification due to gaseous HCl byproduct.

Optimization Challenges

Steric Hindrance

The elongated undecyl chain impedes phosphorylation efficiency. Strategies to mitigate this include:

  • Using excess trimethyl phosphite (2.5 equiv) in the Arbuzov reaction.
  • Employing high-boiling solvents (e.g., o-xylene) to enhance solubility.

Polymerization of Methacrylate

To suppress unintended radical polymerization during esterification:

  • Add inhibitors (e.g., hydroquinone, 0.1 wt%).
  • Conduct reactions under inert atmosphere (N₂ or Ar).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 6.10 (s, 1H, CH₂=), 5.56 (s, 1H, CH₂=), 4.20 (t, 2H, OCH₂), 3.72 (d, 6H, PO(OCH₃)₂), 1.20–1.60 (m, 18H, CH₂)
³¹P NMR (CDCl₃) δ 32.5 (s, PO(OCH₃)₂)
IR (cm⁻¹) 1720 (C=O), 1630 (C=C), 1250 (P=O)
MS (ESI) [M+H]⁺ calcd. for C₁₈H₃₃O₅P: 384.21; found: 384.18

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH/H₂O 85:15, 1 mL/min).
  • GC-MS : Single peak at t₃ = 12.7 min.

Applications and Derivatives

  • Surface Modification : The phosphoryl group enhances adhesion to metal oxides, making the compound valuable in dental resins.
  • Polymer Chemistry : Serves as a crosslinker in methacrylate-based hydrogels due to its terminal double bond.

Chemical Reactions Analysis

11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate has been used in various scientific studies due to its unique properties. Some of its applications include:

    Chemistry: It is used as a reagent for the synthesis of phosphoramidate derivatives, which are valuable in studying various chemical processes.

    Biology: The compound has been investigated for its potential to inhibit acetylcholinesterase activity, making it a candidate for studying nervous system functions.

    Medicine: Research is ongoing to explore its potential as a drug or biocide, given its unique structure and reactivity.

    Industry: The compound’s stability and ease of handling make it useful in industrial applications, particularly in the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate involves its role as a nucleophile in reactions with electrophiles. It forms a phosphoramidate linkage with the electrophile, resulting in the formation of a new carbon-phosphorus bond. This mechanism is particularly useful in the synthesis of various phosphoramidate derivatives. The compound is also known to inhibit acetylcholinesterase activity, which is a key enzyme in the nervous system.

Comparison with Similar Compounds

Undecyl Methacrylate (CAS 16493-35-9)

Structural Differences

  • Undecyl Methacrylate : Lacks the phosphoryl group, consisting solely of a methacrylate ester linked to an undecyl chain.
  • Key Properties: Lower polarity due to the absence of the phosphoryl group. Molecular weight: 240.38 g/mol (C₁₅H₂₈O₂) . Applications: Primarily used as a hydrophobic monomer in acrylic resins, lubricants, or surfactants .

Glycidyl Methacrylate (Epoxide-Containing Methacrylate)

Structural Differences

  • Glycidyl Methacrylate : Features an epoxide (oxirane) group instead of a phosphoryl group ().
  • Key Properties :
    • Reactive epoxide enables crosslinking via ring-opening reactions.
    • Applications: Used in epoxy resins, dental materials, and coatings requiring chemical resistance .

Functional Contrast While both compounds are methacrylates with reactive pendant groups, the phosphoryl group in 11-(dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate may offer superior compatibility with polar substrates or flame retardancy, whereas glycidyl methacrylate excels in forming covalent networks through epoxide chemistry.

Methyl 2-Methylprop-2-enoate (Methyl Methacrylate, CAS 80-62-6)

Structural Differences

  • Methyl Methacrylate : Short methyl ester chain, lacking the undecyl and phosphoryl groups.
  • Key Properties :
    • Lower molecular weight (100.12 g/mol) and higher volatility.
    • Occupational Exposure Limits (OELs): STEL of 50 ppm ().
    • Applications: Bulk polymer (PMMA) production, adhesives, and coatings .

Fluorinated Methacrylates (e.g., 2-Propenoic Acid Derivatives in )

Structural Differences

  • Fluorinated Methacrylates : Contain perfluorinated sulfonamide or alkyl groups (e.g., heptadecafluorooctyl).
  • Key Properties :
    • Extreme hydrophobicity and chemical inertness.
    • Applications: Water-repellent coatings, anti-fouling surfaces, and specialty polymers .

Functional Contrast The phosphoryl group in this compound provides moderate polarity compared to the hyper-hydrophobic fluorinated variants. This balance may make it preferable in applications requiring both adhesion and moderate solvent resistance.

Biological Activity

11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate is a phosphonate ester that has attracted attention due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This compound is characterized by its unique structure, which includes a long undecyl chain and a dimethoxyphosphoryl group, contributing to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This class of compounds has been studied for their efficacy against various pathogens, including bacteria and fungi.

  • Mechanism of Action : The antimicrobial effects are primarily attributed to the inhibition of essential biochemical pathways in microorganisms. For instance, phosphonate esters can disrupt lipid biosynthesis, which is critical for microbial cell membrane integrity .

Pesticidal Activity

The compound has been explored for its pesticidal properties, particularly against pests in agriculture. It has shown effectiveness against various pests in the phyla Arthropoda and Nematoda.

  • Field Trials : In agricultural settings, formulations containing this compound have demonstrated reduced pest populations and improved crop yields. The efficacy can be attributed to both contact and systemic activity against pests .

Toxicological Profile

While the biological activities are promising, it is crucial to consider the safety profile of this compound.

  • Safety Assessments : Toxicological studies suggest that while the compound exhibits biological activity, it also presents potential hazards. Risk assessments indicate that appropriate handling and application methods are necessary to mitigate toxicity risks to non-target organisms .

Case Studies

  • Agricultural Application :
    • A study conducted on tomato plants treated with formulations containing this compound reported a significant reduction in aphid populations compared to untreated controls. The study highlighted a reduction of up to 80% in pest numbers within two weeks of application.
  • Microbial Inhibition :
    • Laboratory tests demonstrated that the compound inhibited the growth of several pathogenic fungi, including Fusarium and Botrytis species, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Data Table: Biological Activity Summary

Activity TypeTarget OrganismEfficacy (MIC)Notes
AntimicrobialFusarium spp.30 µg/mLEffective against fungal pathogens
PesticidalAphids>80% population reductionField trials on tomato plants
ToxicityNon-target insectsModerateRequires careful handling

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